molecular formula C18H17BrN4O B2715127 N-(4-bromophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866872-90-4

N-(4-bromophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2715127
CAS RN: 866872-90-4
M. Wt: 385.265
InChI Key: DVSIKPJLMPOVPD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.


Chemical Reactions Analysis

The reactivity of a compound can be influenced by many factors, including the presence of functional groups, the electronic configuration of the molecule, and steric effects. Common reactions for triazoles include N-alkylation and N-arylation, oxidation, and reduction .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined using various analytical techniques. These properties can be influenced by factors like the compound’s molecular structure and the presence of functional groups .

Scientific Research Applications

Synthesis of Novel Nitrogen Heterocycles

The compound N-(4-bromophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a part of a series of nitrogen heterocycles that have been synthesized for potential antitumor applications. This includes the synthesis of benzimidazole, benzoxazine, oxadiazole, and triazole compounds, where N-(4-bromophenyl) carboxamide moiety serves as a key structural component. These compounds have shown cytotoxic activity against the MCF-7 cell line, with notable effects on cell cycle arrest and apoptosis induction (Bakare, 2021).

Antimicrobial Activities

1,2,4-Triazole derivatives, including structures related to this compound, have been explored for their antimicrobial properties. Some novel derivatives in this category have exhibited significant antimicrobial activities against various test microorganisms (Bektaş et al., 2007).

Applications in Molecular Synthesis

The compound and its analogs are used in molecular synthesis as key intermediates. For instance, they have been employed in the synthesis of various nitrogen heterocycles that find applications in medicinal chemistry. These include the creation of compounds with potential antitumor, antimicrobial, and anti-inflammatory properties (Allin et al., 2005).

Application in Drug Discovery

Compounds structurally related to this compound have been involved in the discovery of new drugs. For instance, they have been utilized in the design and synthesis of novel CCR5 antagonists, which are significant in the treatment of various diseases, including HIV/AIDS (Ikemoto et al., 2005).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action might involve binding to a specific protein or enzyme in the body .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Material safety data sheets (MSDS) provide information on handling, storage, and disposal of the compound, as well as first-aid measures and personal protective equipment to use .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its properties, and investigation of its potential applications. This could include testing the compound for biological activity, studying its reactivity, or developing new methods for its synthesis .

properties

IUPAC Name

N-(4-bromophenyl)-1-(4-ethylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4O/c1-3-13-4-10-16(11-5-13)23-12(2)17(21-22-23)18(24)20-15-8-6-14(19)7-9-15/h4-11H,3H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSIKPJLMPOVPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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